N¹-Pyrimidin-2-yl vs. C–C Triazole Linkage: Core Scaffold Architecture Determines Synthetic Derivatization Strategy
The target compound features a non-fused N¹-pyrimidin-2-yl–1,2,3-triazole connectivity in which the triazole is appended to the pyrimidine via an N–C bond rather than being fused into a bicyclic ring system. This structural feature is fundamentally distinct from fused [1,2,3]triazolo[4,5-d]pyrimidines (e.g., USP28 inhibitors and MET kinase inhibitors), where the triazole ring is integrated into the pyrimidine π-system, constraining conformational freedom and eliminating the independent reactivity of the triazole N² and N³ positions [1]. In a systematic SAR study of 1,2,3-triazole-pyrimidine BET bromodomain inhibitors, modification of the triazole substituent while preserving a non-fused N-linked architecture enabled researchers to enhance BRD4 binding while reducing off-target p38α kinase activity by >90,000-fold (from IC₅₀ = 320 nM to >30 μM), a selectivity optimization that would not be achievable with fused triazolopyrimidine scaffolds where the triazole ring is structurally locked . The diethyl 4,5-dicarboxylate motif additionally provides two ester handles for independent hydrolysis, amidation, or reduction chemistry—a synthetic flexibility absent in mono-ester analogs such as CAS 861210-45-9 .
| Evidence Dimension | Synthetic derivatization handles and scaffold topology |
|---|---|
| Target Compound Data | Non-fused N¹-pyrimidin-2-yl–1,2,3-triazole with two ethyl ester groups at triazole C4 and C5; triazole N² and N³ positions available for further functionalization |
| Comparator Or Baseline | Fused [1,2,3]triazolo[4,5-d]pyrimidines: triazole ring integrated into bicyclic system, no free triazole nitrogen positions; Mono-ester analog CAS 861210-45-9: single methyl ester at C4, hexyl substituent at C5 blocks one derivatization site |
| Quantified Difference | Target compound offers 2 independent ester handles vs. 1 for CAS 861210-45-9; triazole ring conformational freedom (non-fused) vs. locked conformation (fused scaffolds); selectivity window modulation: >90,000-fold reduction in off-target p38α activity demonstrated for analogous non-fused triazole-pyrimidine architecture via substituent tuning |
| Conditions | Synthetic chemistry scope analysis (patent US3479357A; ACS Med. Chem. Lett. 2019, 10, 1267–1273); structural comparison based on ChemSpider and PubChem records |
Why This Matters
The non-fused architecture with dual ester handles makes this compound a more versatile synthetic intermediate for parallel library synthesis and scaffold-hopping campaigns compared to fused triazolopyrimidines or mono-ester variants, where fewer diversification vectors are available.
- [1] US3479357A. (6-Phenylpyrimidine)mono/bis(1H-1,2,3-triazole-4,5-dicarboxylic acid) lower alkyl esters. Filed 1967. Expired. Describes non-fused N¹-pyrimidinyl-triazole-4,5-dicarboxylate architecture and synthetic methodology. View Source
